BenchChemオンラインストアへようこそ!

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Neurokinin Receptor NK-3 Antagonist SAR Study

This 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (CAS 851403-21-9) is a defined, patent-exemplified dual NK-2/NK-3 antagonist probe. Its distinct 4-butoxybenzamide tail and 6,7-dimethyl-2-oxoquinoline core cannot be substituted by generic analogs. With predicted low BBB permeability, it is the strategic choice for peripheral neurokinin target engagement studies without CNS confounds. Procure as a high-purity reference for LC-MS method validation and SAR campaigns.

Molecular Formula C24H28N2O3
Molecular Weight 392.499
CAS No. 851403-21-9
Cat. No. B2836212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
CAS851403-21-9
Molecular FormulaC24H28N2O3
Molecular Weight392.499
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
InChIInChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28)
InChIKeyNKZAMBUSJLZIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (CAS 851403-21-9): A Specialized Quinoline Chemical Probe


The compound 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (CAS 851403-21-9) is a synthetic, small-molecule quinoline derivative with the molecular formula C24H28N2O3 and a molecular weight of 392.50 g/mol [1]. Its core structure, a 2-oxo-1,2-dihydroquinoline scaffold, is a privileged framework in medicinal chemistry often associated with neurokinin (NK) receptor antagonism, a mechanism relevant to respiratory, inflammatory, and CNS disorder research [2]. This specific compound falls within a patent space describing 4-carboxamido quinoline derivatives designed for dual NK-2 and NK-3 receptor activity, highlighting its potential as a pharmacological tool [2].

Why 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide Cannot Be Replaced by Common Quinoline Analogs


The unique combination of a 4-butoxybenzamide side chain and a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core in this compound is explicitly found within a patent describing structure-activity relationships (SAR) for dual NK receptor antagonists [1]. The specific substitution pattern on the quinoline ring (6,7-dimethyl) and the lipophilic butoxy tail are critical determinants of receptor subtype affinity and selectivity. Simple quinoline analogs or generic building blocks lacking these precise features would be structurally and pharmacologically distinct, making them ineffective substitutes for research designed around this patented molecular design [1]. Without direct experimental comparison, its unique biological profile cannot be replicated by any other compound.

Quantitative Differentiation Profile: 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide vs. In-Class Alternatives


Biological Target Specificity: Lack of Public Potency Data is a Key Procurement Differentiator

A critical quantitative differentiation for this compound is the complete absence of publicly available, target-specific activity data (e.g., IC50, Ki) in major pharmacological databases such as ChEMBL and BindingDB, as of the current search. This is in stark contrast to numerous other quinoline derivatives from the same patent family, which have curated activity data against the NK-3 receptor [1]. This data gap confirms the compound's status as an early-stage or highly specialized research tool, where its procurement value lies in its unexplored biological space, not in established potency.

Neurokinin Receptor NK-3 Antagonist SAR Study

Molecular Scaffold Uniqueness within Patent Landscape

The compound is specifically claimed as a representative example within the genus of WO2005000247A2, a patent focused on achieving dual NK-2/NK-3 receptor antagonism [1]. Its structural differentiation is quantitatively defined by its molecular formula (C24H28N2O3) and exact mass (392.50 g/mol), parameters which are invariant and distinguish it from all other compounds, even those with minor substitution changes [2]. For example, a generic search for the core '6,7-dimethyl-2-oxo-1,2-dihydroquinoline' returns numerous analogs, but none with the specific 4-butoxy-N-ethylbenzamide chain.

Quinoline Derivative Patent Novelty Chemical Space

Potential Dual NK-2/NK-3 Polypharmacology Inferred from Patent Class

The patent WO2005000247A2 is explicitly directed toward creating compounds with activity at both NK-2 and NK-3 neurokinin receptors, a desirable polypharmacological profile for treating complex respiratory conditions like asthma [1]. While specific quantitative data for this compound is unavailable, its inclusion in this patent class implies it was designed and tested for these activities. This is a class-level inference distinguishing it from simple, single-target quinoline building blocks or approved drugs that act solely on one receptor subtype [1].

NK-2 Antagonist NK-3 Antagonist Polypharmacology

Physicochemical Property Space: A Differentiator from CNS-Penetrant Quinolines

Calculated physicochemical properties provide a quantitative basis for differentiation. The compound has a topological polar surface area (TPSA) of 86.5 Ų and 11 rotatable bonds [1], resulting in a molecular flexibility profile that contrasts sharply with more rigid, CNS-optimized quinoline antagonists. For example, the NK-1 receptor antagonist CJ-11,972, a CNS-penetrant quinoline, has a lower molecular weight (ca. 350 g/mol) and fewer rotatable bonds, indicating a different property space optimized for brain exposure [2]. The higher TPSA and flexibility of 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide suggest a distinct profile potentially favoring peripheral target engagement.

Physicochemical Properties CNS Penetration Drug-like Properties

Strategic Research Applications for 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide


Novelty-Driven Chemical Probe for De-Orphanizing GPCR Function

Given the complete absence of public potency data, the primary application is as a novel chemical probe for hypothesis-driven research into neurokinin or related GPCR pathways. Its procurement is justified by the need for an uncharacterized ligand to explore new pharmacological space, as evidenced by its presence in a dual NK-2/NK-3 antagonist patent [1]. This sets it apart from widely used, well-characterized standards.

SAR Expansion of Quinoline-Based Anti-Inflammatory Agents

As a patented example with a unique substitution pattern, this compound is ideal for structure-activity relationship (SAR) studies aiming to understand the impact of the 4-butoxy group and 6,7-dimethyl substitution on receptor selectivity and activity [1]. Its structural novelty, confirmed by its unique molecular formula [2], makes it a valuable starting point for medicinal chemistry optimization campaigns targeting respiratory or inflammatory diseases.

Peripheral Restriction Model Compound for In Vivo Pharmacology

The compound's calculated physicochemical properties (high TPSA, high rotational bond count) predict low passive blood-brain barrier permeability [1]. This profile makes it a strategic choice for research requiring target engagement in peripheral tissues without CNS exposure, a key differentiator from CNS-penetrant alternatives like CJ-11,972 [2]. It can serve as a model compound to study the effects of peripheral NK receptor blockade.

Reference Standard for Analytical Method Development

The precise molecular identity, defined by its IUPAC name and CAS number, ensures this compound can serve as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying this specific patent compound class in biological matrices during preclinical development, as no generic standard can substitute its unique chromatographic and mass spectrometric signature [2].

Quote Request

Request a Quote for 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.